

(R)-1-(naphthalen-1-yl)ethanol structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(naphthalen-1-yl)ethanol

Cat. No.: B022450

[Get Quote](#)

An In-depth Technical Guide to (R)-1-(Naphthalen-1-yl)ethanol

This guide provides a comprehensive overview of **(R)-1-(naphthalen-1-yl)ethanol**, a chiral alcohol crucial in the fields of organic synthesis and drug development. It details the compound's structure, stereochemistry, physicochemical properties, and applications, with a focus on providing actionable data and protocols for researchers and scientists.

Chemical Structure and Stereochemistry

(R)-1-(naphthalen-1-yl)ethanol is a chiral aromatic alcohol. Its structure consists of a naphthalene ring substituted at the 1-position with an ethanol group. The stereochemistry at the chiral center (the carbon atom bonded to the hydroxyl group) is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The molecule's IUPAC name is (1R)-1-(naphthalen-1-yl)ethanol.^[1] Its three-dimensional arrangement is fundamental to its application as a chiral inducer and building block in asymmetric synthesis.

Caption: 2D representation of **(R)-1-(naphthalen-1-yl)ethanol**'s structure.

Physicochemical and Spectroscopic Data

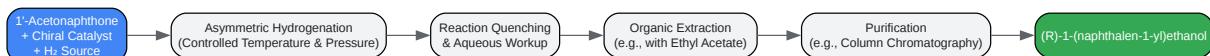
The properties of **(R)-1-(naphthalen-1-yl)ethanol** are well-documented, making it a reliable reagent in various chemical transformations. Key quantitative data are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	42177-25-3	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₂ O	[1] [2] [3] [4]
Molar Mass	172.22 g/mol	[1] [2] [3] [4]
Appearance	White to pale yellow crystalline solid	[2]
Melting Point	47-49 °C	[2] [3]
Boiling Point	316.0 ± 11.0 °C (Predicted)	[2]
Density	1.113 ± 0.06 g/cm ³ (Predicted)	[2]
Specific Rotation (α)	+78° (c=1 in Methanol)	[2]

Table 2: Spectroscopic Data Identifiers

Spectrum	Source / Catalog Number
¹ H NMR	Sigma-Aldrich Co. LLC. (372315)
¹³ C NMR	Sigma-Aldrich Co. LLC. (372315)
ATR-IR	Aldrich (372315)


Synthesis and Purification

(R)-1-(naphthalen-1-yl)ethanol can be prepared through various methods, primarily involving asymmetric synthesis or the resolution of a racemic mixture.

Experimental Protocol: Asymmetric Synthesis via Catalytic Hydrogenation

A common and efficient method for synthesizing the (R)-enantiomer is the asymmetric hydrogenation of 1'-acetonaphthone using a chiral catalyst. This protocol provides a general

workflow for such a transformation.

[Click to download full resolution via product page](#)

Caption: General workflow for the asymmetric synthesis of **(R)-1-(naphthalen-1-yl)ethanol**.

Methodology:

- Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), the chiral catalyst (e.g., a Ru-BINAP complex) is dissolved in an appropriate solvent (e.g., methanol or ethanol).
- Reaction Setup: 1'-Acetonaphthone is added to the catalyst solution.
- Hydrogenation: The vessel is purged and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a controlled temperature until completion (monitored by TLC or GC).
- Workup: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the catalyst and any water-soluble byproducts.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
- Purification: The crude product is purified by column chromatography on silica gel to yield the pure **(R)-1-(naphthalen-1-yl)ethanol**.

Experimental Protocol: Purification by Recrystallization

For material that is already of moderate purity, recrystallization can be an effective final purification step.


Methodology:

- Dissolution: Dissolve the crude **(R)-1-(naphthalen-1-yl)ethanol** in a minimum amount of a hot solvent or solvent mixture, such as diethyl ether/petroleum ether or hexane.[3]
- Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
- Isolation: Collect the resulting crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum to remove residual solvent. The racemic version of the alcohol has a melting point of 63-66°C when purified from hexane.[3]

Applications in Research and Drug Development

(R)-1-(naphthalen-1-yl)ethanol serves several important roles in the synthesis of complex molecules, particularly within the pharmaceutical industry.

- Chiral Inducer: Its primary application is as a chiral inducer or auxiliary in asymmetric reactions.[2] It is used to catalyze asymmetric hydrogenations and nucleophilic additions, leading to products with high enantioselectivity.[2]
- Synthetic Intermediate: It is a valuable intermediate for the synthesis of chiral drugs and natural products.[2]
- Ligand Synthesis: It is used as a coupling reagent in the synthesis of specialized ligands, such as ferrocene aminophosphoxazoline ligands, which have applications in catalysis.[3]

[Click to download full resolution via product page](#)

Caption: Logical relationship of **(R)-1-(naphthalen-1-yl)ethanol**'s applications.

Safety and Handling

(R)-1-(naphthalen-1-yl)ethanol is considered relatively safe under standard laboratory conditions. However, it may cause irritation to the skin, eyes, and respiratory tract.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from strong oxidizing agents and acids.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R)-1-(Naphthalen-1-yl)ethan-1-ol | C₁₂H₁₂O | CID 6976567 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (R)-1-(Naphthalen-1-yl)ethanol | 42177-25-3 [chemicalbook.com]
- 4. 42177-25-3 CAS MSDS ((R)-1-(Naphthalen-1-yl)ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [(R)-1-(naphthalen-1-yl)ethanol structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022450#r-1-naphthalen-1-yl-ethanol-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com